Loxapine Exhibits an Atypical D2/5-HT2A Binding Ratio (1.14) Distinct from Both Typical and Atypical Antipsychotics
Loxapine demonstrates a D2/5-HT2A binding affinity ratio of 1.14 in human recombinant receptor assays, placing it at the threshold of atypical classification. This ratio distinguishes loxapine from typical antipsychotics (e.g., haloperidol with minimal 5-HT2A affinity) and from atypical agents such as clozapine and risperidone, which exhibit 5-HT2A occupancy exceeding D2 occupancy in PET studies [1]. In direct comparative binding experiments on expressed human recombinant receptors in CHO and HEK-293 cells, loxapine showed high affinity for D2 (Kb), intermediate affinity for D1, D4, D5, and 5-HT2C, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors [2].
| Evidence Dimension | D2/5-HT2A binding affinity ratio |
|---|---|
| Target Compound Data | D2/5-HT2A ratio = 1.14 |
| Comparator Or Baseline | Clozapine and risperidone: 5-HT2A occupancy > D2 occupancy (PET imaging); Haloperidol: minimal 5-HT2A affinity |
| Quantified Difference | Loxapine ratio = 1.14 (equipotent blockade); Clozapine/risperidone show higher 5-HT2A than D2 occupancy |
| Conditions | Competition binding on expressed human recombinant receptors (CHO cells, HEK-293 cells) and in vitro autoradiography in primate brain tissue |
Why This Matters
This receptor occupancy profile supports loxapine's classification as a DS-RAn agent (Dopamine-Serotonin Receptor Antagonist) and may inform selection for studies requiring balanced D2/5-HT2A antagonism without the pronounced serotonergic bias of atypical comparators.
- [1] Kapur S, Zipursky RB, Remington G, Jones C, McKay G, Houle S. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia. Am J Psychiatry. 1997 Nov;154(11):1525-9. doi:10.1176/ajp.154.11.1525. PMID: 9356559. View Source
- [2] Ferreri F, Drapier D, Baloche E, Ouzid M, Zimmer L, Llorca PM. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Int J Neuropsychopharmacol. 2018;21(4):355-360. doi:10.1093/ijnp/pyx102. PMID: 29106549. View Source
